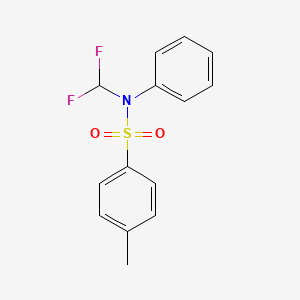

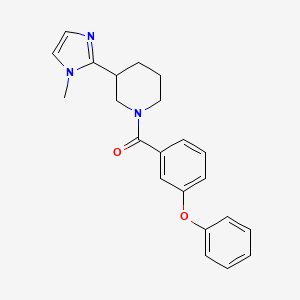

![molecular formula C17H20Cl2N2O3 B5589278 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)ethyl phenylcarbamate](/img/structure/B5589278.png)

2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)ethyl phenylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The stereoselective synthesis of trans-3-(2,2-dichlorovinyl)-2,2-dimethyl-1-cyclopropanecarboxylic acid, a related compound, is achieved via a key intermediate, ethyl 3,3-dimethyl-4,6,6,6-tetrachlorohexanoate, obtained by the addition of carbon tetrachloride to ethyl 3,3-dimethyl-4-pentenoate. This synthesis pathway highlights the complexity and precision required in creating such compounds, showcasing the importance of understanding chemical synthesis techniques (Nakada et al., 1979).

Molecular Structure Analysis

A thorough analysis of molecular structures similar to 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)ethyl phenylcarbamate reveals their complex nature. The structural characterization of these molecules often involves advanced spectroscopic and diffractometric techniques, which can identify subtle differences in polymorphic forms, crucial for understanding the compound's properties and reactivity (Vogt et al., 2013).

Chemical Reactions and Properties

The chemical reactions of related compounds, such as the Pauson-Khand reactions of ethyl trans-2-phenylethynylcyclopropanecarboxylate, demonstrate the potential reactivity and application of 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)ethyl phenylcarbamate. These reactions provide insights into how such compounds can be modified or reacted to produce new molecules with desired properties (Kretschik et al., 1997).

Scientific Research Applications

Insecticide Activity

Studies have shown that esters of 2,2-dimethyl-3-(2,2-dichlorovinyl)-cyclopropanecarboxylic acid, a related compound, exhibit significant insecticidal activity. These esters are more active than their 3-isobutenyl counterparts (chrysanthemates), with cis and trans forms offering varied levels of effectiveness. The insecticidal potency of these compounds has been attributed to their specific geometric and optical isomers, highlighting their potential in developing more efficient pest control agents (Burt et al., 1974).

Environmental Monitoring

Analytical methods have been developed to monitor metabolites of pyrethroid insecticides, including derivatives related to the queried compound, in human urine. These methods employ solid-phase extraction followed by gas chromatography-tandem mass spectrometry, showcasing the environmental and health monitoring applications of understanding such compounds. The ability to detect and quantify pyrethroid metabolites provides essential insights into exposure levels and potential risks, offering a basis for evaluating the safety of these substances (Arrebola et al., 1999).

Synthetic Applications

Research into the synthesis of related compounds has revealed methods for achieving high enantioselectivity in the production of protected trans-1,2-amino alcohols. These findings are crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The development of such synthetic methodologies underscores the broader chemical utility of compounds within this class (Birrell & Jacobsen, 2013).

Chiral Recognition and Analysis

The study of cellulose triphenylcarbamate derivatives has provided insights into chiral recognition mechanisms, which are fundamental for the separation and analysis of enantiomers in various chemical and pharmaceutical products. Such research highlights the role of these compounds in advancing chromatographic techniques and improving the analytical resolution of chiral substances (Okamoto et al., 1986).

properties

IUPAC Name |

2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]ethyl N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20Cl2N2O3/c1-17(2)12(10-13(18)19)14(17)15(22)20-8-9-24-16(23)21-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAOVQHOWGSZMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)NCCOC(=O)NC2=CC=CC=C2)C=C(Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]ethyl N-phenylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4S*)-1-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5589196.png)

![7-[(2-phenyl-1,3-thiazol-4-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5589202.png)

![1-[5-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5589220.png)

![1-tert-butyl-5-oxo-N-[3-(4-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5589241.png)

![5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5589247.png)

![6-[(methyl{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5589259.png)

![2-(1-piperidinyl)-4-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5589285.png)

![N-allyl-3-[(hydroxyimino)methyl]-2-thiophenesulfonamide](/img/structure/B5589293.png)

![3-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5589298.png)